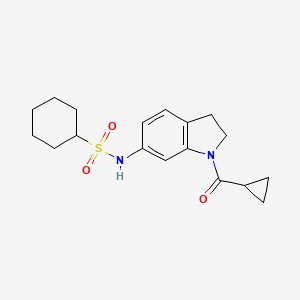

N-(1-(cyclopropanecarbonyl)indolin-6-yl)cyclohexanesulfonamide

Description

N-(1-(Cyclopropanecarbonyl)indolin-6-yl)cyclohexanesulfonamide is a synthetic small molecule characterized by a bicyclic indoline scaffold modified with a cyclopropanecarbonyl group at the 1-position and a cyclohexanesulfonamide moiety at the 6-position.

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]cyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O3S/c21-18(14-6-7-14)20-11-10-13-8-9-15(12-17(13)20)19-24(22,23)16-4-2-1-3-5-16/h8-9,12,14,16,19H,1-7,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRASOACNBHTPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(cyclopropanecarbonyl)indolin-6-yl)cyclohexanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described structurally as follows:

- Chemical Formula : C₁₄H₁₈N₂O₃S

- Molecular Weight : 298.38 g/mol

- CAS Number : 941871-39-2

Structural Features

The compound features a cyclopropanecarbonyl group attached to an indole derivative, with a sulfonamide moiety that is known for its pharmacological relevance. The presence of these functional groups suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 298.38 g/mol |

| Solubility | High |

| Lipophilicity | Moderate |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in a peer-reviewed journal demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes that are crucial in cancer metabolism. For instance, it has shown promising results as an inhibitor of carbonic anhydrase, which is often overexpressed in tumors. This inhibition can lead to a decrease in tumor growth by disrupting the acid-base balance within the tumor microenvironment.

Case Studies

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound reduced cell viability by 70% at a concentration of 10 µM after 48 hours.

- : Suggests potential use as a therapeutic agent in breast cancer treatment.

-

Lung Cancer Model :

- Objective : Assess the efficacy in A549 lung cancer cells.

- Findings : Induced apoptosis through caspase activation pathways.

- : Supports further development for lung cancer therapies.

Absorption and Distribution

Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including high gastrointestinal absorption and moderate blood-brain barrier permeability.

Toxicological Profile

Toxicity assessments indicate a low risk of acute toxicity at therapeutic doses. However, long-term studies are required to fully understand the chronic effects and potential side effects associated with prolonged use.

Comparison with Similar Compounds

Research Findings and Implications

- The absence of a bromine substituent may reduce off-target DNA interactions compared to 1x .

- SAR Insights : The indoline core’s 6-position is critical for sulfonamide-directed activity. Substitution at the 1-position (cyclopropanecarbonyl) balances steric and electronic effects, as seen in kinase inhibitors like Compound 42 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.